molecular formula C18H28ClNO2 B1666878 (R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride CAS No. 72913-80-5

(R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride

Cat. No. B1666878
CAS RN: 72913-80-5
M. Wt: 325.9 g/mol
InChI Key: AKEXDXACYGXMJG-DJKAKHFESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Alifedrine hydrochloride is an ionotropic compound and partial beta-adrenergic agonist.

Scientific Research Applications

Synthesis and Chemical Properties

  • The compound has been involved in studies focusing on the synthesis and characterization of specific configurations of amino alcohols and related compounds. For instance, Drewes et al. (1992) explored the synthesis, resolution, and assignment of absolute configuration of related 2-(α-hydroxy)aryl acrylate esters, which involved similar structural frameworks (Drewes, Emslie, Field, Khan, & Ramesar, 1992).
  • Research by Asami et al. (2015) examined the enantioselective addition of diethylzinc to aldehydes catalyzed by derivatives of 1-phenylethylamine, which shares a part of the structural backbone with the compound (Asami, Miyairi, Sasahara, Ichikawa, Hosoda, & Ito, 2015).

Potential Pharmacological Applications

  • Nesterkina et al. (2022) synthesized a compound related to (R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride, exploring its potential anticonvulsant activity. This suggests a potential avenue for the use of similar compounds in the development of anticonvulsant drugs (Nesterkina, Musatov, Honcharova, & Kravchenko, 2022).

Stereochemistry and Crystallization Studies

properties

CAS RN

72913-80-5

Product Name

(R-(R*,S*))-1-Cyclohexyl-3-((2-hydroxy-1-methyl-2-phenylethyl)amino)propan-1-one hydrochloride

Molecular Formula

C18H28ClNO2

Molecular Weight

325.9 g/mol

IUPAC Name

1-cyclohexyl-3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]propan-1-one;hydrochloride

InChI

InChI=1S/C18H27NO2.ClH/c1-14(18(21)16-10-6-3-7-11-16)19-13-12-17(20)15-8-4-2-5-9-15;/h3,6-7,10-11,14-15,18-19,21H,2,4-5,8-9,12-13H2,1H3;1H/t14-,18-;/m0./s1

InChI Key

AKEXDXACYGXMJG-DJKAKHFESA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

Canonical SMILES

CC(C(C1=CC=CC=C1)O)NCCC(=O)C2CCCCC2.Cl

Appearance

Solid powder

Other CAS RN

72913-80-5

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Alifedrine hydrochloride, Alifedrine HCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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